molecular formula C15H14BrNO B312725 2-bromo-N-(2,3-dimethylphenyl)benzamide

2-bromo-N-(2,3-dimethylphenyl)benzamide

Cat. No.: B312725
M. Wt: 304.18 g/mol
InChI Key: LXHFMTVYEPLIIR-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,3-dimethylphenyl)benzamide (C₁₅H₁₄BrNO) is a halogenated benzamide derivative featuring a bromine substituent at the 2-position of the benzoyl ring and a 2,3-dimethylphenyl group attached to the amide nitrogen. Its molecular weight is 304.18 g/mol, with a density of 1.401 g/cm³ and a boiling point of 341°C . The compound is synthesized via coupling reactions between benzoyl chloride derivatives and substituted anilines, as demonstrated in related compounds (e.g., 2-bromo-N-(3,4-dimethylphenyl)benzamide, synthesized in 97% yield using ethanol as a solvent) . Structural characterization typically employs spectroscopic methods (¹H/¹³C NMR, IR) and crystallography .

The bromine atom and dimethylphenyl group influence its electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science .

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

2-bromo-N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C15H14BrNO/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16/h3-9H,1-2H3,(H,17,18)

InChI Key

LXHFMTVYEPLIIR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2Br)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2Br)C

Origin of Product

United States

Comparison with Similar Compounds

2-Chloro-N-(2,3-dimethylphenyl)benzamide

  • Structural Features: The chloro analog shares the same backbone but replaces bromine with chlorine. X-ray crystallography reveals a short intramolecular Cl···O contact (3.18 Å), indicative of halogen bonding, and a dihedral angle of 7.7° between the benzoyl and anilino rings .
  • Hydrogen Bonding : Intermolecular N–H···O bonds form chains along the crystallographic b-axis, stabilizing the lattice .
Property 2-Bromo Derivative 2-Chloro Derivative
Molecular Weight (g/mol) 304.18 259.72
Halogen Bonding Br···O (theoretical) Cl···O (3.18 Å)
Dihedral Angle (°) Not reported 7.7
Boiling Point (°C) 341 Not reported

2-Bromo-N-(3-fluorophenyl)benzamide

  • Substituent Effects : The 3-fluorophenyl group introduces strong electron-withdrawing effects, altering electronic distribution compared to the dimethylphenyl group. This reduces steric hindrance but increases dipole moments, affecting solubility and reactivity .

Methyl-Substituted Analogs

N-(2,3-Dimethylphenyl)benzamide

  • Structural Simplicity : Lacking the bromine substituent, this compound shows a planar amide group with antiparallel N–H and C=O bonds. The dihedral angle between aromatic rings is 5.2°, smaller than in halogenated analogs, suggesting reduced steric strain .
  • Crystallography: No halogen bonding is observed; packing is dominated by van der Waals interactions .

2-Bromo-N-(3,4-dimethylphenyl)benzamide

  • Isomeric Differences: The 3,4-dimethyl substitution on the anilino ring increases steric bulk compared to the 2,3-dimethyl isomer.

Electronic and Thermodynamic Properties

  • DFT Analysis : Bromine’s electronegativity (2.96 vs. Cl: 3.16) results in a less polarized C–Br bond compared to C–Cl, but its larger size increases London dispersion forces. This enhances crystal packing efficiency, as seen in higher densities (1.401 g/cm³ vs. 1.36 g/cm³ for chloro analogs) .
  • Thermal Stability : The bromo derivative’s higher boiling point (341°C vs. ~300°C for chloro analogs) reflects stronger intermolecular forces .

Preparation Methods

Acylation of 2,3-Dimethylaniline with 2-Bromobenzoyl Chloride

The most widely reported method involves the direct acylation of 2,3-dimethylaniline with 2-bromobenzoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, facilitated by a base such as triethylamine or pyridine, which neutralizes the hydrochloric acid byproduct.

Reaction Conditions

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran.

  • Temperature: 0–25°C (room temperature preferred for controlled exotherm).

  • Molar Ratio: 1:1.2 (aniline to acyl chloride) to ensure complete conversion.

Workup Protocol

  • Post-reaction, the mixture is quenched in ice-cold water to precipitate the crude product.

  • Neutralization with dilute HCl removes excess base.

  • Filtration and recrystallization from ethanol yield the pure compound.

Yield: 70–85% (dependent on solvent and base selection).

Alternative Methods Using Carbodiimide Coupling Reagents

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling offers a milder alternative. Here, 2-bromobenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by reaction with 2,3-dimethylaniline.

Advantages

  • Avoids handling corrosive acyl chlorides.

  • Suitable for heat-sensitive substrates.

Limitations

  • Lower yields (50–65%) due to competing side reactions.

Reaction Optimization

Solvent and Base Effects

Systematic studies reveal that solvent polarity and base strength significantly impact reaction efficiency:

SolventBaseYield (%)Reaction Time (h)
DichloromethaneTriethylamine824
TetrahydrofuranPyridine786
AcetonitrileDiisopropylethylamine688

Polar aprotic solvents like dichloromethane enhance acyl chloride reactivity, while stronger bases (e.g., triethylamine) accelerate deprotonation of the aniline.

Temperature Modulation

Elevating the reaction temperature to 40°C reduces the reaction time to 2 hours but risks thermal decomposition, lowering yields to 65–70%.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol or ethyl acetate/hexane mixtures produces crystals with >98% purity. Key parameters:

Solvent SystemPurity (%)Melting Point (°C)
Ethanol98.5142–144
Ethyl Acetate/Hexane (1:3)97.2140–142

Spectroscopic Characterization

  • IR (KBr): ν=1650cm1\nu = 1650 \, \text{cm}^{-1} (C=O stretch), 1540cm11540 \, \text{cm}^{-1} (N-H bend).

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3 ): δ=8.02(d, 2H, Ar-H)\delta = 8.02 \, \text{(d, 2H, Ar-H)}, 7.45(t, 1H, Ar-H)7.45 \, \text{(t, 1H, Ar-H)}, 2.30(s, 6H, CH3)2.30 \, \text{(s, 6H, CH}_3\text{)}.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Acyl Chloride Route8298.512.50High
Carbodiimide Coupling5895.018.75Moderate

The acyl chloride method remains superior for industrial-scale production due to its cost-effectiveness and high yield. Conversely, carbodiimide coupling is reserved for lab-scale synthesis of sensitive derivatives.

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